(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidinones
Thiazolidinones are a significant class of heterocyclic compounds that have been extensively studied for their medicinal properties. They exhibit a wide range of biological activities including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The biological activity of thiazolidinone derivatives is often influenced by their structural modifications, particularly at positions 2, 3, and 5 of the thiazolidinone ring .
Structure and Synthesis
The compound features a complex structure with various functional groups that contribute to its biological activity. The presence of the dimethoxyphenyl group and the piperazine moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction between 3,4-dimethoxybenzaldehyde and a suitable thiazolidinone precursor.
- Characterization : Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Proliferation : Thiazolidinones have been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7k | B16F10 | 12.5 | G0/G1 arrest |
7m | B16F10 | 15.0 | G2/M arrest |
Antimicrobial Activity
Thiazolidinones also exhibit promising antimicrobial properties. Studies have reported that derivatives show activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their chemical structure. Modifications at various positions can enhance or diminish their efficacy:
- Position 2 Modifications : Substituents can alter lipophilicity and receptor binding affinity.
- Position 3 Variations : Different functional groups can impact the compound's ability to inhibit specific enzymes involved in disease processes.
- Position 5 Substituents : These play a crucial role in determining the overall pharmacokinetic profile.
Case Studies
Several case studies illustrate the effectiveness of thiazolidinone derivatives in clinical settings:
- Anticancer Study : A derivative similar to our compound was tested against breast cancer cell lines and showed a significant reduction in cell viability compared to controls.
- Antimicrobial Efficacy : A study involving a series of thiazolidinones demonstrated that modifications led to enhanced activity against resistant strains of bacteria.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-30-19-9-8-17(14-20(19)31-2)15-21-23(29)27(24(32)33-21)16-22(28)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-9,14-15H,10-13,16H2,1-2H3/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYHTNJCCDIPAR-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.